4-Bromo-6-(3-phenylpropyl)pyrimidine

Suzuki-Miyaura coupling regioselective functionalization palladium catalysis

4-Bromo-6-(3-phenylpropyl)pyrimidine (CAS 2097967-98-9) offers a unique reactivity window: its 4-bromo handle exhibits intermediate reactivity between chloro and iodo analogs, enabling controlled Suzuki-Miyaura mono-functionalization without competing with the 6-(3-phenylpropyl) side chain. This linear chain serves as a conserved hydrophobic anchor for probing kinase ATP-binding pockets (Bcr/Abl, JAK, JAK3) and is a direct synthetic precursor to the validated 2,4-diaminopyrimidine antimalarial chemotype (Ki 0.530 nM, P. vivax DHFR-TS). Unlike the sterically constrained 1-phenylpropyl isomer, the linear geometry offers distinct conformational flexibility for SAR studies. Procure this single-isomer building block to reduce synthetic steps and accelerate hit-to-lead timelines.

Molecular Formula C13H13BrN2
Molecular Weight 277.16 g/mol
CAS No. 2097967-98-9
Cat. No. B1479314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(3-phenylpropyl)pyrimidine
CAS2097967-98-9
Molecular FormulaC13H13BrN2
Molecular Weight277.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC2=CC(=NC=N2)Br
InChIInChI=1S/C13H13BrN2/c14-13-9-12(15-10-16-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2
InChIKeySOXRICPYMFFZAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-(3-phenylpropyl)pyrimidine (CAS 2097967-98-9): Procurement-Grade Pyrimidine Building Block for Kinase-Targeted Medicinal Chemistry


4-Bromo-6-(3-phenylpropyl)pyrimidine (CAS 2097967-98-9, molecular formula C₁₃H₁₃BrN₂, molecular weight 277.16 g/mol) is a disubstituted pyrimidine heterocycle bearing a bromine atom at the 4-position and a linear 3-phenylpropyl chain at the 6-position [1]. The compound belongs to the broader class of 4-bromo-6-substituted pyrimidines, which serve as versatile intermediates in medicinal chemistry for the synthesis of kinase inhibitor scaffolds, particularly those targeting Bcr/Abl, JAK, and other tyrosine kinase families [2][3]. Its structure combines a synthetically reactive aryl bromide handle for cross-coupling chemistry with a conformationally flexible, lipophilic side chain that can probe hydrophobic pockets in biological targets.

Why 4-Bromo-6-(3-phenylpropyl)pyrimidine Cannot Be Replaced by Generic Pyrimidine Analogs in Structure-Activity Programs


Generic substitution of 4-bromo-6-substituted pyrimidines is chemically inadvisable because the combination of bromine position, substitution pattern, and side-chain geometry jointly governs both synthetic accessibility and biological target engagement . The 4-bromo substituent is the sole reactive halogen handle for palladium-catalyzed cross-coupling, yet its reactivity differs fundamentally from the corresponding 4-chloro or 4-iodo analogs, as demonstrated by Schomaker et al. (2001), who showed that chloropyrimidine substrates are preferable over bromopyrimidines for Suzuki coupling, meaning the bromo derivative offers a distinct reactivity window for selective, sequential derivatization [1]. Furthermore, the linear 3-phenylpropyl chain at the 6-position introduces different conformational flexibility, lipophilicity, and steric bulk compared to the branched 1-phenylpropyl positional isomer (CAS 2091635-85-5) or the 4-propylphenyl analog (CAS 1603488-79-4), each of which presents a distinct pharmacophoric profile to kinase ATP-binding pockets [2].

Quantitative Differentiation Evidence: 4-Bromo-6-(3-phenylpropyl)pyrimidine vs. Closest Analogs


Halogen Reactivity Window for Sequential Derivatization: Br vs. Cl at the Pyrimidine 4-Position

The 4-bromo substituent in the target compound occupies a distinct reactivity niche relative to the 4-chloro analog 4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine (CAS 2098086-00-9). Schomaker and Delia (2001) demonstrated in a systematic study of halogenated pyrimidine Suzuki couplings that chloropyrimidine substrates are preferable over bromopyrimidines for achieving selective mono-arylation, with the bromine atom providing a complementary, distinct reactivity window that enables sequential, orthogonal functionalization strategies [1]. This means that in a polyfunctionalization sequence, the bromo compound can be selectively elaborated under conditions where a chloro analog would react uncontrollably or not at all.

Suzuki-Miyaura coupling regioselective functionalization palladium catalysis

Positional Isomer Gatekeeping: Linear 3-Phenylpropyl vs. Branched 1-Phenylpropyl at the Pyrimidine 6-Position

The target compound's linear 3-phenylpropyl chain (Ph-CH₂-CH₂-CH₂− at C6) creates a fundamentally different spatial and electronic environment compared to the branched 1-phenylpropyl isomer 4-Bromo-6-(1-phenylpropyl)pyrimidine (CAS 2091635-85-5), in which the phenyl ring is attached through a single carbon with an ethyl branch . In the context of kinase inhibitor design, Zhang et al. (2014) demonstrated that subtle changes in the 6-aryl/alkyl substitution geometry of 4-phenylpyrimidine JAK3 inhibitors can shift selectivity profiles between JAK family members (JAK1, JAK2, JAK3, TYK2), with the linear versus branched topology of the hydrophobic side chain being a critical determinant of binding pocket complementarity [1]. The linear 3-phenylpropyl chain provides an extended, flexible hydrophobic probe that can access deeper regions of the ATP-binding pocket or allosteric sites that the sterically constrained 1-phenylpropyl isomer cannot reach.

positional isomerism conformational analysis kinase selectivity

Bromo-Pyrimidine Class-Level Kinase Inhibition: Bcr/Abl Inhibitory Activity as a Scaffold Validation Benchmark

The broader class of 4(5)-bromo-6-substituted pyrimidines to which the target compound belongs has been systematically validated as a kinase inhibitor scaffold. Munikrishnappa et al. (2021) reported that a series of novel bromo-pyrimidine analogs (6a–j, 7a–e, 9a–f, 10a–f) exhibited potent cytotoxicity against K562 chronic myeloid leukemia cells and demonstrated Bcr/Abl tyrosine kinase inhibitory activity via ADP-Glo assay, with several compounds (6g, 7d, 9c, 10e) emerging as potent Bcr/Abl inhibitors comparable to dasatinib [1]. The 4-bromo substituent in these analogs serves as both a synthetic handle and a key pharmacophoric element, with the bromine atom contributing to halogen bonding interactions within the kinase hinge region. While the target compound itself has not been independently evaluated in this assay, the conserved 4-bromo-pyrimidine core and the 6-substitution pattern with a hydrophobic alkyl/aryl chain are the critical structural features that define this pharmacophore class [2].

Bcr/Abl kinase tyrosine kinase inhibitor dasatinib analog anticancer

Phenyl Connectivity Isomer Differentiation: 3-Phenylpropyl vs. 4-Propylphenyl at C6

The 3-phenylpropyl substituent (linear alkyl chain terminated with phenyl) differs fundamentally from the directly attached 4-propylphenyl group found in 4-Bromo-6-(4-propylphenyl)pyrimidine (CAS 1603488-79-4) [1]. The ethylene spacer (-CH₂-CH₂-) between the pyrimidine ring and the terminal phenyl group in the target compound reduces electronic conjugation between the two aromatic systems, resulting in distinct electronic properties at the pyrimidine core. This decoupling effect alters the pKa of the pyrimidine nitrogen atoms and modulates π-stacking interactions with kinase hinge residues. Additionally, the alkyl linker introduces metabolic vulnerability (potential for ω-1 oxidation) that can be exploited as a metabolic soft spot in lead optimization, whereas the directly attached 4-propylphenyl analog lacks this metabolic handle.

aryl-alkyl connectivity lipophilicity modulation metabolic stability

Dihydrofolate Reductase (DHFR) Class Activity: The 3-Phenylpropyl Pyrimidine Pharmacophore in Antimalarial Design

A closely related analog bearing the 3-phenylpropyl motif, 5-phenyl-6-(3-phenylpropyl)pyrimidine-2,4-diamine (CHEMBL22693, BDBM18791), has been rigorously characterized as a potent inhibitor of bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) from Plasmodium vivax, the predominant malaria parasite [1]. This analog displayed a Ki of 0.530 nM against wild-type PvDHFR-TS and an IC₅₀ of 800 nM in cellular assays at pH 7.0, 2°C [2]. Another analog, 5-(3-chlorophenyl)-6-(3-phenylpropyl)pyrimidine-2,4-diamine (CHEMBL21921, BDBM18786), exhibited a Ki of 0.770 nM (IC₅₀: 2.38 μM) [3]. The conserved 6-(3-phenylpropyl) substituent in these potent inhibitors establishes that this specific side chain can productively engage the hydrophobic pocket of the DHFR-TS active site. The target compound, while lacking the 2,4-diamino functionality, retains the identical 6-(3-phenylpropyl)pyrimidine core that can serve as a synthetic precursor to the diaminated DHFR inhibitor scaffold via nucleophilic aromatic substitution at the 4-bromo position.

DHFR-TS inhibition antimalarial Plasmodium vivax pyrimidine-2,4-diamine

High-Value Application Scenarios for 4-Bromo-6-(3-phenylpropyl)pyrimidine in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Synthesis via Sequential Suzuki–Amination

The 4-bromo substituent enables palladium-catalyzed Suzuki-Miyaura coupling for introduction of diverse aryl/heteroaryl groups, as established by Schomaker & Delia (2001) for the broader halogenated pyrimidine class [1]. The intermediate reactivity of the C4–Br bond (between chloro and iodo reactivity) permits controlled mono-functionalization without competition from the 6-position substituent . Following Suzuki coupling, the resulting 4-aryl-6-(3-phenylpropyl)pyrimidine can be further elaborated at the pyrimidine C2 or C5 positions for construction of trisubstituted kinase inhibitor libraries targeting Bcr/Abl, JAK, or other tyrosine kinases. This scenario is directly relevant for medicinal chemistry teams seeking to generate focused kinase inhibitor libraries with the 6-(3-phenylpropyl) hydrophobic anchor as a conserved pharmacophoric element.

Antimalarial DHFR-TS Inhibitor Development via Bromo-to-Amino Displacement

The compound serves as a direct synthetic precursor to the validated 6-(3-phenylpropyl)pyrimidine-2,4-diamine antimalarial chemotype. 5-Phenyl-6-(3-phenylpropyl)pyrimidine-2,4-diamine (BDBM18791) has demonstrated a Ki of 0.530 nM against P. vivax DHFR-TS [2]. Nucleophilic aromatic substitution (SNAr) of the 4-bromo group with ammonia or primary amines, combined with introduction of the 2-amino group via standard pyrimidine chemistry, converts the target compound into the biologically active 2,4-diamino scaffold. This synthetic strategy is well-precedented in pyrimidine medicinal chemistry and enables rapid generation of DHFR inhibitor candidates with the same 6-(3-phenylpropyl) substitution pattern that engages the enzyme's hydrophobic pocket.

Structure-Activity Relationship (SAR) Exploration of Hydrophobic Pocket Complementarity in Kinase and Non-Kinase Targets

The linear 3-phenylpropyl chain provides a unique conformational probe for mapping hydrophobic pocket dimensions in protein active sites, including kinase ATP-binding pockets (as informed by JAK3 SAR studies [3]) and DHFR-TS cofactor binding sites. The extended reach of the terminal phenyl group (estimated ~7–8 Å from the pyrimidine plane) offers a distinct spatial interrogation profile compared to the sterically constrained 1-phenylpropyl isomer . Systematic variation of the phenylpropyl chain length and substitution pattern—enabled by procurement of the 3-phenylpropyl parent compound as a reference standard—allows medicinal chemistry teams to establish quantitative relationships between linker geometry and target affinity.

Process Chemistry Intermediate for H4 Receptor Modulator Synthesis

Substituted pyrimidine derivatives bearing alkyl and aryl side chains are key intermediates in the synthesis of histamine H4 receptor modulators, as described in European Patent EP 2769721 (filed by Janssen Pharmaceutica) [4]. The 4-bromo-6-(3-phenylpropyl)pyrimidine scaffold, with its complementary bromo leaving group and hydrophobic side chain, represents an attractive intermediate for constructing the 2,4,6-trisubstituted pyrimidine core found in several H4 modulator clinical candidates. The compound's commercial availability as a defined, single-isomer building block (as opposed to requiring in-house synthesis from pyrimidine precursors) reduces synthetic step count and accelerates hit-to-lead timelines.

Quote Request

Request a Quote for 4-Bromo-6-(3-phenylpropyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.